molecular formula C14H14N2 B14259211 Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- CAS No. 173539-54-3

Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl-

Cat. No.: B14259211
CAS No.: 173539-54-3
M. Wt: 210.27 g/mol
InChI Key: QCINCYRRJACZNU-UHFFFAOYSA-N
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Description

Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a quinoxaline core with a phenyl group attached at the 2-position and hydrogen atoms at the 5, 6, 7, and 8 positions, making it a tetrahydro derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- typically involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of 1,2-diaminobenzene with benzil under acidic conditions to form the quinoxaline core. The tetrahydro derivative can be obtained by hydrogenation of the quinoxaline ring using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas .

Industrial Production Methods

Industrial production of quinoxaline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial processes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction of the quinoxaline ring can yield tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2-carboxylic acid, while substitution reactions can produce various alkyl or aryl-substituted quinoxaline derivatives .

Scientific Research Applications

Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl- can be compared with other similar compounds such as quinoline, quinazoline, and phthalazine. These compounds share a similar heterocyclic structure but differ in their specific functional groups and biological activities. For example:

Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.

Properties

CAS No.

173539-54-3

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroquinoxaline

InChI

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-3,6-7,10H,4-5,8-9H2

InChI Key

QCINCYRRJACZNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=CN=C2C1)C3=CC=CC=C3

Origin of Product

United States

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